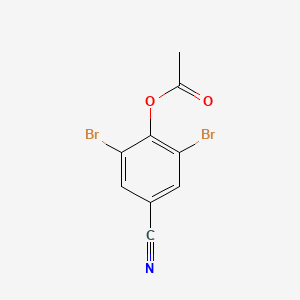

4-Acetoxy-3,5-dibromobenzonitrile

Description

Contextualizing 4-Acetoxy-3,5-dibromobenzonitrile within Substituted Benzonitrile (B105546) Chemistry

This compound is a member of the substituted benzonitrile class of compounds. ontosight.ai Its structure is characterized by a central benzene (B151609) ring functionalized with a nitrile group, two bromine atoms at the 3 and 5 positions, and an acetoxy group at the 4 position. ontosight.ailookchem.com The chemistry of substituted benzonitriles is dictated by the interplay of these functional groups. The nitrile group and the halogen atoms are typically electron-withdrawing, influencing the reactivity of the aromatic ring, while the acetoxy group can be hydrolyzed to a hydroxyl group, offering another site for modification.

The reactivity of the nitrile group itself is a key feature, allowing for hydrolysis to the corresponding benzamide (B126) and subsequently to benzoic acid. oup.com Furthermore, the bromine atoms are good leaving groups in nucleophilic aromatic substitution reactions and are instrumental in cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This multi-functionality makes this compound a highly adaptable intermediate. ontosight.ai

Overview of Strategic Importance in Contemporary Chemical Research

The strategic importance of this compound lies in its utility as a versatile precursor for more complex molecules. ontosight.ai Its structure is a carefully designed scaffold that allows for sequential and selective chemical modifications. Organic chemists utilize such intermediates to construct elaborate molecular architectures required for biologically active compounds.

The presence of multiple reactive sites—the nitrile, the acetoxy group, and the two bromine atoms—allows for a modular approach to synthesis. Researchers can selectively transform one functional group while leaving the others intact for subsequent reactions. This strategic flexibility is highly sought after in the synthesis of pharmaceuticals and agrochemicals, where precise control over the molecular structure is essential for achieving desired biological activity. lookchem.comlookchem.com The compound serves as a foundational element from which a diverse library of derivatives can be generated for screening and development.

Scope and Academic Relevance of Dibromobenzonitrile Scaffolds

Dibromobenzonitrile scaffolds are of significant academic and industrial interest because they serve as versatile platforms for creating complex molecular diversity. The two bromine atoms on the aromatic ring are particularly valuable, providing two distinct points for introducing new functionalities through powerful reactions like Suzuki, Heck, or Buchwald-Hartwig cross-coupling. This allows for the systematic variation of substituents on the aromatic core, a common strategy in drug discovery to optimize potency and pharmacokinetic properties.

The academic relevance stems from the study of regioselectivity and chemoselectivity in reactions involving these multifunctional scaffolds. Understanding how to selectively react at one bromine atom over the other, or how to perform transformations on the nitrile or acetoxy group without affecting the halogens, contributes to the fundamental knowledge of organic synthesis. These scaffolds are excellent model systems for developing new synthetic methodologies and for exploring structure-activity relationships in medicinal chemistry. ontosight.ai

Research Findings

Detailed analysis of this compound reveals its specific chemical and physical properties, which are crucial for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2315-84-6 lookchem.com |

| Molecular Formula | C₉H₅Br₂NO₂ lookchem.com |

| Molecular Weight | 318.95 g/mol lookchem.com |

| Boiling Point | 347.4°C at 760 mmHg lookchem.com |

| Flash Point | 163.9°C lookchem.com |

| Density | 1.96 g/cm³ lookchem.com |

| Refractive Index | 1.632 lookchem.com |

| Synonyms | (2,6-dibromo-4-cyanophenyl) acetate, 4-Acetyloxy-3,5-dibromobenzonitrile lookchem.com |

The synthesis of this compound generally involves a multi-step pathway starting from simpler aromatic precursors, incorporating bromination and acetoxylation steps. ontosight.ai Its primary utility is as a chemical intermediate. ontosight.ailookchem.com The brominated and nitrile functional groups make it a valuable precursor for a variety of chemical transformations, positioning it as a key starting material for synthesizing fine chemicals, including potential pharmaceutical and agrochemical agents. ontosight.ailookchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

2315-84-6 |

|---|---|

Molecular Formula |

C9H5Br2NO2 |

Molecular Weight |

318.95 g/mol |

IUPAC Name |

(2,6-dibromo-4-cyanophenyl) acetate |

InChI |

InChI=1S/C9H5Br2NO2/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3 |

InChI Key |

FZCAJMPJPVJNPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)C#N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetoxy 3,5 Dibromobenzonitrile and Precursors

Advanced Approaches for the Preparation of Brominated Benzonitriles

The synthesis of brominated benzonitriles is a critical step in obtaining the precursor for 4-acetoxy-3,5-dibromobenzonitrile. Various methods have been developed to introduce bromine atoms onto the benzonitrile (B105546) scaffold with high efficiency and regioselectivity.

Direct Bromination Strategies on Nitrile Substrates

Direct bromination of benzonitrile and its derivatives is a common approach. The regioselectivity of the bromination is highly dependent on the nature of the substituents already present on the aromatic ring. For activated aromatic rings, such as those containing hydroxyl or amino groups, bromination can proceed under mild conditions. Common reagents for this transformation include bromine (Br₂) and N-bromosuccinimide (NBS).

In the case of 4-hydroxybenzonitrile, the hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho positions. The synthesis of 3,5-dibromo-4-hydroxybenzonitrile has been achieved in high yields (91-99%) by reacting 4-hydroxybenzonitrile with a brominating reagent composed of a 2:1 mole ratio of bromide to bromate salts in an aqueous acidic medium. This method is noted for being environmentally friendly and occurring at ambient conditions without the need for a catalyst. Other methods have utilized liquid bromine in solvents like acetic acid or chlorobenzene, though these often involve more hazardous conditions and may result in lower yields.

For less activated or deactivated benzonitriles, more forcing conditions may be required. The regioselective bromination of various aromatic compounds, including those with electron-withdrawing groups like the cyano group, has been investigated. The choice of brominating agent and reaction conditions is crucial to control the position and number of bromine atoms introduced.

| Substrate | Brominating Agent | Solvent/Conditions | Product | Yield |

| 4-Hydroxybenzonitrile | Br₂/BrO₃⁻ (2:1) | Aqueous acid, room temp. | 3,5-Dibromo-4-hydroxybenzonitrile | 91-99% |

| 4-Hydroxybenzonitrile | Liquid Br₂ | Acetic acid | 3,5-Dibromo-4-hydroxybenzonitrile | 60% |

| 4-Hydroxybenzonitrile | Aqueous NaOBr | 3,5-Dibromo-4-hydroxybenzonitrile | 78% | |

| 4-Hydroxybenzonitrile | Liquid Br₂ | Chlorobenzene, reflux | 3,5-Dibromo-4-hydroxybenzonitrile | Not specified |

Halogenation of Benzoic Acid Derivatives and Subsequent Nitrile Formation

An alternative synthetic route involves the halogenation of a benzoic acid derivative, followed by the conversion of the carboxylic acid group into a nitrile. This multi-step approach can be advantageous when direct bromination of the corresponding benzonitrile is problematic.

The bromination of benzoic acid itself with bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) leads to the formation of m-bromobenzoic acid, as the carboxyl group is a meta-directing deactivator. The conversion of the carboxylic acid to a nitrile can be achieved through several methods. One common procedure involves the conversion of the benzoic acid to its corresponding amide, followed by dehydration.

A reported method for the preparation of 2-cyanobenzoic acids involves the reaction of bromobenzoic acids with arylacetonitriles in the presence of lithium diisopropylamide (LDA) at low temperatures. This reaction is thought to proceed through a benzyne intermediate.

| Starting Material | Reagents | Intermediate | Final Product |

| Benzoic Acid | 1. Br₂, FeBr₃ | m-Bromobenzoic Acid | m-Bromobenzonitrile |

| Bromobenzoic Acids | Arylacetonitriles, LDA | Benzyne intermediate | 2-Cyanobenzoic Acids |

Transition Metal-Catalyzed Halogenation Reactions

Transition metal catalysis offers powerful tools for the regioselective halogenation of aromatic compounds, including benzonitriles. Palladium-catalyzed reactions, in particular, have been developed for the ortho-halogenation of arylnitriles.

A study has described a palladium-catalyzed ortho-halogenation (including bromination) of arylnitriles via a C-H bond activation strategy, using the cyano group as a directing group. This method demonstrates good to excellent yields and is compatible with arylnitriles bearing both electron-withdrawing and electron-donating groups. The optimal conditions were determined by screening various catalysts, additives, and solvents.

| Substrate | Catalyst | Halogen Source | Directing Group | Position of Halogenation |

| Arylnitrile | Palladium | N-Bromosuccinimide (NBS) | Cyano (-CN) | ortho |

Installation of the Cyano Group

The introduction of the cyano group is a fundamental transformation in the synthesis of benzonitriles. Several classical and modern methods are available for this purpose.

Sandmeyer-Type Reactions for Aromatic Nitriles

The Sandmeyer reaction is a well-established method for the synthesis of aryl nitriles from aryl diazonium salts. This reaction involves the diazotization of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt, which is then treated with a copper(I) cyanide (CuCN) solution to yield the corresponding aryl nitrile.

This method is widely applicable and allows for the introduction of a cyano group in positions that may not be accessible through other synthetic routes. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. While effective, a significant drawback of the classical Sandmeyer reaction is the use of stoichiometric amounts of copper salts and the generation of copper-containing waste. Catalytic versions of the Sandmeyer cyanation have been developed to address this issue. For instance, a copper-catalyzed Sandmeyer cyanation of diazonium salts has been reported using potassium cyanide as the cyanide source with a catalytic amount of CuCN and specific ligands.

| Starting Material (Amine) | Reagents | Product (Nitrile) | Yield |

| Arylamine | 1. NaNO₂, H⁺2. CuCN | Aryl nitrile | Generally good |

| Various anilines | 1. NaNO₂, H⁺2. KCN, CuCN (cat.), 1,10-phenanthroline | Corresponding benzonitriles | 52-93% |

Palladium-Mediated Cyanation Protocols

Palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for the synthesis of benzonitriles. This approach offers milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.

A variety of palladium catalysts, ligands, and cyanide sources have been employed in these reactions. Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]), with the latter being a less toxic alternative.

The choice of ligand is often crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly used. Ligand-free systems have also been developed, for example, using palladium acetate with potassium ferrocyanide in a solvent like dimethylacetamide (DMAC). These reactions typically proceed with aryl bromides and iodides, and in some cases, with the less reactive aryl chlorides.

| Aryl Halide | Palladium Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

| Aryl bromides | Pd(OAc)₂ (0.1 mol%) | None | K₄[Fe(CN)₆] | DMAC | 120 | 83-96 |

| (Hetero)aryl chlorides/bromides | Palladacycle precatalyst | Buchwald-type phosphine | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | ≤ 100 | Good to excellent |

| Aryl halides | Pd/C | PPh₃ | Cyanuric chloride | Formamide | 130 | Good |

| Aryl bromides/iodides | Pd(OAc)₂ | Not specified | KCN | DMF | 140-150 | Not specified |

| Aryl bromides | ZnO-supported Pd(0) nanoparticles | None | K₄[Fe(CN)₆] | DMF | 130 | Moderate to good |

Conversion of Carboxylic Acid Precursors to Nitriles

While the direct synthesis of this compound often starts from 4-hydroxybenzonitrile, the conversion of carboxylic acid precursors, such as 3,5-dibromo-4-hydroxybenzoic acid, to the corresponding nitrile is a viable synthetic route. The transformation of a carboxylic acid to a nitrile is a dehydration reaction that can be achieved through several methods.

One common approach involves the conversion of the carboxylic acid to a primary amide, followed by dehydration. For instance, 3,5-dibromo-4-hydroxybenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent reaction with ammonia (NH₃) would yield 3,5-dibromo-4-hydroxybenzamide. This amide can then be dehydrated using various reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride, or cyanuric chloride to afford 3,5-dibromo-4-hydroxybenzonitrile.

A more direct method for converting carboxylic acids to nitriles has been explored. For example, a patented method describes the synthesis of benzonitriles from substituted benzoic acids. This process typically involves heating the benzoic acid with a dehydrating agent and a source of nitrogen, such as an amide or urea, often in the presence of a catalyst. Another innovative approach involves the paired electrosynthesis of benzonitrile directly from benzoic acid in liquid ammonia, which represents a greener alternative to traditional methods that often require harsh reagents and high temperatures rsc.org.

| Starting Material | Reagents | Product | Key Conditions | Reference |

| Benzoic Acid | Liquid Ammonia, Electrolysis | Benzonitrile | Room Temperature | rsc.org |

| Substituted Benzoic Acids | Dehydrating Agent, Nitrogen Source | Substituted Benzonitriles | Heating | Patent Literature |

Introduction of the Acetoxy Functionality

The final step in the synthesis of this compound is the introduction of the acetoxy group onto the phenolic hydroxyl of 3,5-dibromo-4-hydroxybenzonitrile. This is typically achieved through an esterification or acetylation reaction.

Esterification of the hydroxyl group of 3,5-dibromo-4-hydroxybenzonitrile can be accomplished by reacting it with acetic acid in the presence of an acid catalyst, a process known as Fischer-Speier esterification. The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct, is often removed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves organic-chemistry.org.

A more common and efficient method for introducing the acetoxy group is through acetylation using acetic anhydride or acetyl chloride. The reaction of 3,5-dibromo-4-hydroxybenzonitrile with acetic anhydride is typically catalyzed by a small amount of a strong acid, such as sulfuric acid, or a base like pyridine or triethylamine (B128534). The reaction is generally rapid and proceeds in high yield.

In the context of more complex molecules, protecting group strategies may be necessary to selectively acetylate a specific hydroxyl group. However, for the synthesis of this compound from 3,5-dibromo-4-hydroxybenzonitrile, the phenolic hydroxyl is the only reactive site for acetylation, simplifying the process and negating the need for protecting groups. The acetylation of phenols with acetic anhydride is a well-established and efficient reaction researchgate.netnih.govscispace.comresearchgate.netias.ac.in.

| Substrate | Acetylating Agent | Catalyst | Product | Reference |

| Phenols | Acetic Anhydride | Sulfuric Acid | Phenyl Acetate | libretexts.org |

| Alcohols and Phenols | Acetic Anhydride | Ionic Liquid | Acetylated Products | researchgate.net |

| Phenols | Acetic Anhydride | TiO₂/SO₄²⁻ | Phenyl Acetates | scispace.com |

In molecules with multiple hydroxyl groups, achieving chemo- and regioselectivity during acylation is crucial. While not strictly necessary for the synthesis of this compound from its direct precursor, understanding these principles is important in broader synthetic contexts. Regioselective acylation can often be achieved by exploiting the different reactivities of primary, secondary, and tertiary alcohols, or by using sterically hindered acylating agents or specific catalysts. Enzymatic methods, for instance, using lipases, have shown remarkable regioselectivity in the acylation of polyhydroxylated natural products researchgate.netacs.org. For diols and carbohydrates, methods have been developed for the regioselective acetylation of primary hydroxyl groups mdpi.comrsc.org.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to achieving high yields and purity of the final product. This includes the choice of solvent, temperature, reaction time, and catalyst.

Palladium and Copper in Nitrile Synthesis: The synthesis of the benzonitrile precursor can be significantly influenced by catalytic systems. Palladium- and copper-catalyzed cyanation reactions of aryl halides are powerful methods for introducing the nitrile group. The Rosenmund-von Braun reaction, a classic copper-mediated cyanation, has been improved by the development of catalytic systems that use substoichiometric amounts of copper salts, often in the presence of ligands, leading to milder reaction conditions and broader substrate scope organic-chemistry.orgnih.govacs.orgacs.org. Palladium-catalyzed cyanation reactions also offer a versatile route to aryl nitriles from aryl halides or triflates, with various palladium catalysts and cyanide sources being employed chu-lab.orgacs.orgresearchgate.netacs.orgblogspot.comresearchgate.net.

| Catalyst System | Substrate | Cyanide Source | Product | Key Features | Reference |

| CuI / Diamine Ligand | Aryl Bromide | NaCN | Aryl Nitrile | Milder conditions than traditional methods | organic-chemistry.orgacs.org |

| Palladium / Phosphine Ligand | Aryl Halide | Various | Aryl Nitrile | Broad substrate scope | chu-lab.orgresearchgate.net |

Molecular Sieves in Esterification: In the esterification step to introduce the acetoxy group, molecular sieves can play a crucial role as water scavengers. By removing water from the reaction mixture, they shift the equilibrium of the Fischer-Speier esterification towards the product, thereby increasing the yield. Molecular sieves can be used as desiccants in conjunction with an acid catalyst or as part of a dual-function catalytic system organic-chemistry.orgijsr.netijsr.netresearchgate.netyoutube.com. Acid-modified molecular sieves can themselves act as heterogeneous acid catalysts for esterification reactions ijsr.netijsr.net.

Solvent Effects and Reaction Media Engineering

The choice of solvent is a critical parameter that can profoundly influence the yield, selectivity, and environmental impact of the synthesis of 3,5-dibromo-4-hydroxybenzonitrile, the direct precursor to this compound. Historically, the bromination of phenolic compounds involved chlorinated solvents such as chloroform or chlorobenzene. However, these solvents are now recognized as hazardous and environmentally persistent.

Modern approaches have shifted towards greener and more efficient solvent systems. A significant advancement has been the use of aqueous acidic media for the bromination of 4-hydroxybenzonitrile. This method is not only eco-friendly but also highly efficient, often proceeding without a catalyst to give high yields of 3,5-dibromo-4-hydroxybenzonitrile. The solvent's role extends beyond merely dissolving reactants; it can influence the reactivity of the brominating agent and the selectivity of the electrophilic substitution on the aromatic ring. For instance, the ortho:para selectivity in the bromination of phenols is known to be greatly influenced by the solvent rsc.org. Studies on the bromination of related phenolic compounds, such as 4-hydroxy acetophenone, have systematically evaluated the impact of different solvents on product yield, demonstrating that polar aprotic solvents can be particularly effective.

| Solvent | Yield of Brominated Product (%) | Reference |

| Acetonitrile | 94 | researchgate.net |

| Methanol | 86 | researchgate.net |

| Ethanol | 61 | researchgate.net |

| Tetrahydrofuran (THF) | 48 | researchgate.net |

| Dichloromethane (CH2Cl2) | 40 | researchgate.net |

| Chloroform (CHCl3) | 34 | researchgate.net |

| Water | 22 | researchgate.net |

| This table presents data from the nuclear bromination of 4-hydroxy acetophenone, a model compound demonstrating the significant impact of solvent choice on reaction yield. |

Beyond solvent selection, reaction media engineering offers advanced strategies to enhance synthesis. One prominent technique is the use of microwave irradiation. Microwave-assisted synthesis accelerates reactions by directly and efficiently heating the reaction mixture, leading to dramatically reduced reaction times and often improved yields nih.govrsc.org. The effectiveness of microwave heating is dependent on the dielectric properties of the solvent, with polar solvents absorbing microwave energy more efficiently cem.com. This technology has been successfully applied to Knoevenagel condensations for preparing related acrylonitrile derivatives, showcasing its utility in synthesizing nitrile-containing compounds under milder conditions scielo.br.

Another innovative approach involves the use of ionic liquids (ILs) . These are salts that are liquid at low temperatures and can serve as both the solvent and catalyst. In the context of nitrile synthesis, imidazolium-based ionic liquids have been employed as recyclable media for cyanation reactions rsc.orgresearchgate.netresearchgate.net. The use of ILs simplifies product separation and allows for the reuse of the catalytic medium, aligning with the principles of green chemistry organic-chemistry.org.

Ligand Design and Their Influence on Selectivity and Efficiency

While many modern, high-yield preparations of the precursor 3,5-dibromo-4-hydroxybenzonitrile from 4-hydroxybenzonitrile are designed to be catalyst-free, ligand design becomes a central consideration in alternative synthetic pathways that rely on transition metal catalysis. This is particularly relevant for constructing the benzonitrile core via cross-coupling reactions, such as the cyanation of a di-bromo aryl precursor. In these catalytic cycles, ligands are not mere spectators but are crucial components that dictate the catalyst's performance.

The primary functions of ligands in these reactions include:

Stabilizing the Metal Center: Ligands stabilize the metal catalyst, preventing decomposition or aggregation into less active forms.

Modulating Electronic Properties: The electron-donating or -withdrawing nature of a ligand can alter the electron density at the metal center, influencing its reactivity in key steps like oxidative addition and reductive elimination tcichemicals.com.

Controlling Steric Environment: The bulkiness of a ligand can control substrate access to the metal center, thereby influencing selectivity and preventing undesirable side reactions, such as catalyst poisoning by the cyanide source acs.org.

In palladium-catalyzed cyanation , bulky and electron-rich phosphine ligands are paramount. Ligands like XPhos and other biaryl phosphines have proven to be highly effective. Their steric bulk facilitates the final reductive elimination step and prevents the formation of inactive palladium-cyanide complexes, which can poison the catalyst rsc.orgacs.orgnih.gov. The design of these ligands can dramatically improve the efficiency and scope of the cyanation of aryl halides illinois.edu. However, it is noteworthy that highly efficient, ligand-free palladium-catalyzed systems have also been developed, typically using dimethylacetamide (DMAC) as the solvent and potassium ferrocyanide as a non-toxic cyanide source organic-chemistry.orgnih.gov.

| Ligand Class | Typical Metal | Primary Influence and Function |

| Biaryl Phosphines (e.g., XPhos) | Palladium | Increase catalytic activity through steric bulk and electron-donating properties; promote oxidative addition and reductive elimination; prevent catalyst poisoning rsc.orgnih.gov. |

| Bidentate Phosphines (e.g., dppf) | Palladium, Nickel | Form stable chelate complexes with the metal center, enhancing catalyst stability and controlling geometry researchgate.netacs.org. |

| Diamine Ligands (e.g., Phenanthroline) | Copper | Prevent the formation of inactive catalyst species; facilitate C-H activation and substrate coordination in cyanation reactions nih.govnih.gov. |

| N-Heterocyclic Carbenes (NHCs) | Palladium, Copper | Act as strong σ-donors to form highly stable metal complexes, often leading to robust catalysts with high turnover numbers. |

| 2-Pyridones | Palladium | Function as "ligand accelerators" in C-H functionalization, participating directly in the C-H cleavage step chemrxiv.orgchemrxiv.org. |

The sophisticated design of these molecular modifiers allows chemists to fine-tune catalytic systems for optimal selectivity and efficiency, representing a cornerstone of modern synthetic methodology.

Chemical Reactivity and Derivatization of 4 Acetoxy 3,5 Dibromobenzonitrile

Transformations Involving the Acetoxy Group

The acetoxy group (-OAc) on the aromatic ring is a key site for initial modifications of 4-acetoxy-3,5-dibromobenzonitrile. Its reactivity is primarily centered around cleavage of the ester linkage, which can be achieved through several methods.

Hydrolysis and Transesterification Reactions

The most fundamental transformation of the acetoxy group is its hydrolysis to a hydroxyl group, yielding 3,5-dibromo-4-hydroxybenzonitrile. This reaction is typically carried out under basic conditions, for example, by refluxing in a mixture of alcohol and water in the presence of a base like sodium hydroxide (B78521). Acid-catalyzed hydrolysis is also a viable method. This deprotection step is often a prerequisite for subsequent reactions where a free hydroxyl group is required.

Transesterification, the exchange of the acetyl group for another acyl group, can also be performed, although it is a less common transformation for this specific substrate. This reaction would typically involve reacting this compound with an alcohol in the presence of an acid or base catalyst.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | NaOH, Alcohol/Water, Reflux | 3,5-Dibromo-4-hydroxybenzonitrile |

| Hydrolysis | Acid, Water | 3,5-Dibromo-4-hydroxybenzonitrile |

Nucleophilic Substitution at the Acetoxy Position

Direct nucleophilic substitution of the entire acetoxy group is not a typical reaction pathway under standard conditions. The carbon of the aromatic ring is the site of nucleophilic attack, not the acetyl carbon. Therefore, reactions that appear to be a substitution at this position are more likely to proceed via hydrolysis to the phenol (B47542) followed by a subsequent reaction of the resulting hydroxyl group.

Reductive or Oxidative Modifications of the Acetoxy Group

Reductive or oxidative modifications targeting the acetoxy group of this compound are not commonly reported. The primary focus of derivatization of this compound is on the reactivity of the bromine and nitrile functionalities. Any strong reducing or oxidizing conditions would likely affect the other, more reactive parts of the molecule first.

Reactions at the Bromine Substituents

The two bromine atoms on the benzene (B151609) ring are prime locations for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the molecular complexity. These transformations are dominated by palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the aryl bromide positions. fishersci.co.uk The reactivity of aryl bromides in these reactions is generally high, making this compound a suitable substrate.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form new carbon-carbon bonds, leading to biaryl structures or the introduction of alkyl or vinyl groups. The reaction can be performed with one or both bromine atoms, depending on the stoichiometry of the reagents. A general procedure would involve reacting this compound with a boronic acid in a solvent like aqueous dioxane, with a palladium catalyst such as Pd(dppf)Cl2 and a base like cesium carbonate. youtube.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. fishersci.co.uk This reaction is a valuable method for the vinylation of aromatic rings. For this compound, this would typically involve reacting it with an alkene like styrene (B11656) or an acrylate (B77674) in the presence of a palladium catalyst (e.g., palladium acetate) and a base (e.g., triethylamine).

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. beilstein-journals.org This is a key method for the synthesis of aryl-alkynes. A typical Sonogashira reaction with this compound would involve reacting it with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), and a base like triethylamine (B128534) in a suitable solvent.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryls, Alkylated/Vinylated arenes |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkenes |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkynes |

Nucleophilic Aromatic Substitution (SNAr) Pathways

The bromine atoms of this compound can also be displaced by nucleophiles through a nucleophilic aromatic substitution (SNA) mechanism. The presence of the electron-withdrawing nitrile group ortho and para to the bromine atoms activates the ring towards nucleophilic attack. This reaction is further facilitated by the fact that bromide is a good leaving group.

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For example, reacting this compound with an amine like piperidine (B6355638) or an alkoxide like sodium methoxide, typically at elevated temperatures, can lead to the substitution of one or both bromine atoms. The regioselectivity of the reaction (mono- vs. di-substitution) can often be controlled by adjusting the reaction conditions, such as the stoichiometry of the nucleophile and the reaction temperature.

Metal-Halogen Exchange Processes

Metal-halogen exchange is a fundamental transformation in organic synthesis that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly effective for aryl bromides, such as this compound, and typically employs organolithium reagents like n-butyllithium or t-butyllithium. wikipedia.orgethz.chwikipedia.org The exchange process involves the treatment of the aryl bromide with the organolithium reagent, resulting in the formation of a new organolithium species where the bromine atom is replaced by a lithium atom. wikipedia.orgprinceton.edu This newly formed carbon-lithium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. wikipedia.org

The rate of metal-halogen exchange is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl. wikipedia.org The presence of the two bromine atoms on the this compound ring provides two potential sites for this transformation. The resulting lithiated intermediate is a powerful synthon that can react with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. This rapid and often low-temperature reaction is a cornerstone for creating intricate molecular frameworks from readily available aryl halides. ethz.ch

Table 1: General Conditions for Metal-Halogen Exchange

| Reagent | Typical Conditions | Product |

| n-Butyllithium | Anhydrous ether or THF, low temperature (e.g., -78 °C) | Lithiated arene |

| t-Butyllithium | Anhydrous ether or THF, low temperature (e.g., -78 °C) | Lithiated arene |

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile group is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

Nitrile Hydrolysis to Carboxylic Acids and Derivatives

The hydrolysis of the nitrile group in this compound provides a direct route to the corresponding carboxylic acid, 4-acetoxy-3,5-dibromobenzoic acid. This transformation can be achieved under either acidic or alkaline conditions.

Under acidic conditions, the nitrile is typically heated with a strong aqueous acid such as hydrochloric acid or sulfuric acid. The reaction proceeds through an initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a strong base like sodium hydroxide. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. This also proceeds through an amide intermediate, ultimately yielding the carboxylate salt. To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step.

Table 2: Conditions for Nitrile Hydrolysis

| Conditions | Intermediate | Final Product (after workup) |

| Acidic (e.g., aq. HCl, heat) | Amide | Carboxylic Acid |

| Alkaline (e.g., aq. NaOH, heat) | Amide | Carboxylic Acid |

Reduction of the Nitrile to Amines or Aldehydes

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent employed.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will completely reduce the nitrile to a primary amine, yielding 4-acetoxy-3,5-dibromobenzylamine. This powerful reagent provides a source of hydride ions that add to the nitrile carbon.

For the partial reduction to an aldehyde, a less reactive and sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) is required. masterorganicchemistry.comyoutube.comyoutube.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H delivers a single hydride to the nitrile, forming an imine intermediate which is then hydrolyzed upon workup to afford 4-acetoxy-3,5-dibromobenzaldehyde. masterorganicchemistry.comyoutube.comyoutube.com

Table 3: Reduction of the Nitrile Group

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde |

Cycloaddition and Condensation Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the benzonitrile group can participate in cycloaddition reactions, providing a pathway to various heterocyclic systems. For instance, [3+2] cycloadditions with azides can yield tetrazoles, which are important scaffolds in medicinal chemistry.

Furthermore, the carbon atom adjacent to the nitrile group can be deprotonated to form a carbanion, which can then act as a nucleophile in condensation reactions. While the aromatic protons of this compound are not acidic, the introduction of an α-methylene group would enable such reactivity. For example, condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, are common for synthesizing more complex structures, often catalyzed by a base. researchgate.netorganic-chemistry.orgnih.gov These Knoevenagel-type condensations are powerful tools for carbon-carbon bond formation. organic-chemistry.org

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org The diverse reactivity of this compound makes it a potentially valuable component in such reactions.

For instance, the nitrile group could participate in MCRs like the Ugi or Passerini reactions, especially after modification. The aldehyde or amine derivatives obtained from the reduction of the nitrile group are also excellent candidates for a variety of MCRs, leading to the rapid assembly of complex and diverse molecular scaffolds. The bromine atoms could also be functionalized prior to or during an MCR sequence, further expanding the accessible chemical space.

Applications As a Synthetic Intermediate and Building Block in Academic Research

Precursor in the Synthesis of Biologically Relevant Scaffolds

The structural framework of 4-acetoxy-3,5-dibromobenzonitrile serves as an excellent starting point for constructing molecules with potential biological activity. Its utility is particularly noted in the synthesis of heterocyclic compounds and complex polyaromatic systems, which are core components of many pharmaceutical agents. lookchem.comlookchem.com

The nitrile group is a powerful functional handle for the synthesis of nitrogen-containing heterocycles.

Triazines: The 1,3,5-triazine (B166579) ring is a common motif in pharmacologically active molecules. nih.govnih.gov The synthesis of substituted triazines can often be achieved through the cyclotrimerization of nitriles or via condensation reactions with other nitrogen-containing synthons like amidines or biguanides. organic-chemistry.orgrsc.org The nitrile functionality of this compound makes it a suitable substrate for such transformations, allowing for the direct incorporation of its substituted phenyl ring into a triazine core. This approach provides a route to highly functionalized triazines with potential applications as antimicrobial or anticancer agents. nih.govnih.gov

Benzothiazoles: Benzothiazoles are another class of heterocyclic compounds with significant biological relevance, including use as antitumor agents. nih.gov While direct cyclization from this compound is not typical, the compound serves as a valuable intermediate. The synthesis of a benzothiazole (B30560) ring generally requires an ortho-aminothiophenol derivative. organic-chemistry.org Starting from this compound, a series of functional group interconversions—such as the reduction of the nitrile group to an amine and subsequent introduction of a thiol group—can generate the necessary precursor for intramolecular cyclization to form the benzothiazole scaffold.

The two bromine atoms on the benzonitrile (B105546) ring are key to its role in building larger, multi-ring aromatic systems. These halogens act as handles for various metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. Reactions such as Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), or Sonogashira coupling (with terminal alkynes) can be performed at these positions. This allows for the stepwise and controlled construction of complex polyaromatic architectures by forming new carbon-carbon bonds, expanding the core ring into more elaborate structures.

Role in the Generation of Advanced Materials Precursors

Beyond biological applications, the reactivity of this compound makes it a valuable intermediate in materials science for creating specialized monomers and ligands. lookchem.com

The compound is cited as a raw material for synthesizing polymer monomers. lookchem.com Its rigid aromatic core, substituted with polar nitrile groups and reactive bromine atoms, can impart desirable properties such as thermal stability and specific functionalities to a polymer chain. To be used as a monomer, the molecule typically requires modification to introduce a polymerizable group, such as a vinyl or acrylic moiety. This can be achieved through cross-coupling reactions at the bromine positions. Alternatively, the dibromo-functionality allows it to act as a monomer in step-growth polymerization reactions, such as polycondensation, to form aromatic polymers. This is analogous to how other functionalized styrenes, like 4-acetoxystyrene, are used in polymerization processes. chemicalbook.com

The design of ligands is crucial for the development of efficient and selective metal catalysts. This compound provides a scaffold for creating novel ligands. The nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate to a metal center. Furthermore, the bromine atoms can be replaced with other donor groups (e.g., phosphines, amines) through substitution or cross-coupling reactions. This allows for the synthesis of multidentate ligands, where the benzonitrile core acts as a rigid backbone to hold the donor atoms in a specific geometric arrangement for optimal catalytic activity.

Development of Chemical Probes and Markers for Research

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The structure of this compound is well-suited for derivatization into such research tools. Each functional group can be selectively modified to attach different components required for a chemical probe:

The Acetoxy Group: This group can be easily hydrolyzed to a phenolic hydroxyl group. This phenol (B47542) can then be used as an attachment point for linkers or reporter tags (e.g., fluorophores, biotin) through ether or ester linkages.

The Bromine Atoms: These serve as versatile handles for introducing other functionalities via cross-coupling reactions, allowing for the attachment of affinity labels or reactive groups designed to bind covalently to a biological target.

The Nitrile Group: The nitrile itself can act as a weak coordinating group or a hydrogen bond acceptor, enabling interaction with a protein's active site. It can also be chemically transformed into other functional groups, such as amines or carboxylic acids, for further derivatization.

This modularity allows researchers to use the this compound core to systematically build chemical probes for target identification and validation studies. nih.gov

The Versatile Role of this compound in Synthetic Chemistry

This compound , a multifaceted chemical compound, holds a significant position as a synthetic intermediate and building block within academic research. Its unique molecular architecture, characterized by a benzonitrile core substituted with two bromine atoms and an acetoxy group, provides a versatile platform for the construction of more complex molecules. This article explores the specific applications of this compound in the development of fluorescent tags and its use in mechanistic enzymatic studies, highlighting its importance in advancing scientific inquiry.

The strategic placement of reactive functional groups on the benzene (B151609) ring of this compound makes it a valuable precursor in various synthetic pathways. The bromine atoms at the 3 and 5 positions can participate in a range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The nitrile group can be hydrolyzed, reduced, or converted into other functionalities, further expanding its synthetic utility. The acetoxy group, often serving as a protected phenol, can be readily deprotected to reveal a reactive hydroxyl group, enabling another layer of chemical modification.

Scaffold for Fluorescent Tags or Imaging Agents

While direct research explicitly detailing the use of this compound as a scaffold for fluorescent tags or imaging agents is not extensively documented in publicly available literature, its structural motifs are present in molecules designed for such purposes. The general strategy involves utilizing the dibrominated aromatic core as a foundation and subsequently introducing fluorogenic or fluorophoric moieties through chemical reactions at the bromine or nitrile positions.

The acetoxy group plays a crucial role in a "pro-fluorophore" or "pro-imaging agent" strategy. In this approach, the non-fluorescent parent compound, containing the acetoxy group, can be designed to be cell-permeable. Once inside a cell, endogenous enzymes such as esterases can cleave the acetoxy group, releasing the free phenol. This deprotection event can trigger a significant change in the molecule's electronic properties, leading to the "turn-on" of fluorescence. This mechanism allows for the targeted imaging of enzymatic activity within biological systems.

For instance, a hypothetical synthetic route could involve a Suzuki or Sonogashira coupling at one or both bromine positions to introduce a conjugated system, a common feature of fluorescent molecules. The resulting compound could then be studied for its photophysical properties. The presence of the acetoxy group would offer the potential for creating a prodrug version of the imaging agent, which would only become active upon enzymatic cleavage in a specific cellular environment.

Modulators in Mechanistic Enzymatic Studies

The application of this compound as a precursor for modulators in mechanistic enzymatic studies is an area of active interest. The core structure can be elaborated to create molecules that interact with specific enzymes, either as inhibitors or as substrates for mechanistic probes.

The acetoxy group is particularly relevant in the design of enzyme-activated inhibitors. A molecule derived from this compound can be synthesized to be inert until it reaches its target enzyme. The enzymatic hydrolysis of the acetoxy group can unmask a reactive species, such as a quinone methide, which can then covalently modify and inhibit the enzyme. This targeted approach is invaluable for studying the function and mechanism of specific enzymes.

Advanced Spectroscopic and Structural Characterization Methodologies

Elucidation of Molecular Structure via Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Acetoxy-3,5-dibromobenzonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be utilized for a comprehensive structural assignment.

Proton and Carbon-13 NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary one-dimensional techniques used to identify the types and number of hydrogen and carbon atoms in a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the benzene (B151609) ring and would therefore appear as a single signal. The methyl protons of the acetoxy group would also give rise to a distinct singlet.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Each unique carbon atom will produce a separate signal, and its chemical shift will be indicative of its electronic environment. The spectrum would show distinct signals for the methyl carbon of the acetoxy group, the carbonyl carbon, the nitrile carbon, and the four unique carbons of the benzene ring.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 2H | Aromatic (H-2, H-6) |

| ~2.4 | Singlet | 3H | Methyl (-CH₃) |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~167 | Carbonyl (C=O) |

| ~150 | Aromatic (C-4) |

| ~135 | Aromatic (C-2, C-6) |

| ~120 | Aromatic (C-3, C-5) |

| ~115 | Nitrile (-CN) |

| ~112 | Aromatic (C-1) |

| ~21 | Methyl (-CH₃) |

Note: The chemical shift values presented in the tables are predicted and may vary slightly from experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the signals observed in the one-dimensional NMR spectra and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no vicinal or geminal protons to couple with each other. This lack of correlation would support the proposed substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum for this molecule would show a cross-peak connecting the signal of the aromatic protons (~8.0 ppm) to the signal of the aromatic carbons they are attached to (~135 ppm). It would also show a correlation between the methyl protons (~2.4 ppm) and the methyl carbon (~21 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular structure. For this compound, key HMBC correlations would be expected between:

The aromatic protons (H-2/H-6) and the nitrile carbon (C-1), the adjacent aromatic carbons (C-3/C-5), and the carbon bearing the acetoxy group (C-4).

The methyl protons of the acetoxy group and the carbonyl carbon, as well as the aromatic carbon C-4.

These combined 2D NMR experiments would provide unambiguous evidence for the structure of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₅Br₂NO₂), the expected monoisotopic mass would be a key value to confirm. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in an approximate ratio of 1:2:1, which is a distinctive signature for dibrominated compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and allows for the analysis of intact molecular ions with minimal fragmentation. When coupled with a mass analyzer, ESI-MS would be expected to show a prominent pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺.

Under conditions that induce fragmentation, a predictable pattern would emerge based on the structure of this compound. Key fragmentation pathways would likely include:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the ester bond, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical, leading to the formation of the corresponding phenol (B47542) ion.

Loss of bromine: Subsequent fragmentation could involve the loss of one or both bromine atoms.

Hypothetical ESI-MS Fragmentation Data for this compound

| m/z (relative abundance) | Assignment |

| [M+H]⁺ | Protonated molecular ion |

| [M-COCH₂]⁺ | Ion resulting from the loss of ketene |

| [M-Br]⁺ | Ion resulting from the loss of a bromine atom |

| [M-Br-COCH₂]⁺ | Ion resulting from the loss of bromine and ketene |

Spectrophotometric Investigations

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from the ground state to higher energy levels. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the substituted benzene ring. The presence of the nitrile and acetoxy groups, as well as the bromine atoms, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The spectrum would likely exhibit strong absorptions corresponding to π → π* transitions of the aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores and auxochromes.

In the case of this compound, the primary chromophore is the benzene ring. The π-electrons within the aromatic system undergo π → π* transitions, which are typically intense and occur in the UV region. libretexts.org The presence of conjugated systems, like the benzene ring, narrows the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths compared to non-conjugated systems. libretexts.orglibretexts.org

The electronic spectrum of this compound is further influenced by the substituents on the benzene ring, which act as auxochromes or modify the chromophore.

Nitrile Group (-C≡N): This group contains π-electrons and can participate in the conjugated system, potentially leading to both π → π* and n → π* transitions.

Acetoxy Group (-OCOCH₃): The oxygen atom has non-bonding electrons (n-electrons) that can be excited to anti-bonding orbitals (n → π* transitions). These transitions are typically less intense than π → π* transitions. libretexts.org The ester carbonyl group (C=O) also acts as a chromophore.

Bromine Atoms (-Br): As auxochromes, the bromine atoms with their lone pair of electrons can interact with the π-system of the benzene ring. This interaction can cause a shift in the absorption maximum (λmax) to longer wavelengths, an effect known as a bathochromic or red shift. uomustansiriyah.edu.iq

The combined effect of these groups results in a UV-Vis spectrum that is characteristic of the molecule's specific substitution pattern. The electronic transitions expected for this compound involve the promotion of electrons from π and non-bonding (n) orbitals to anti-bonding π* orbitals.

Table 1: Expected Electronic Transitions and Absorption Regions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region |

| π → π | π bonding to π anti-bonding | ~200-300 nm |

| n → π | Non-bonding to π anti-bonding | >280 nm |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of covalent bonds. vscht.cz Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint. pressbooks.pub

The structure of this compound contains several distinct functional groups, each giving rise to specific absorption bands in the IR spectrum.

Nitrile (C≡N): The carbon-nitrogen triple bond stretch is a very characteristic and sharp absorption that appears in a relatively uncongested region of the spectrum, making it easy to identify. pressbooks.pub

Ester (R-COO-R'): This group gives rise to two prominent stretching vibrations: a strong absorption from the carbonyl (C=O) group and another from the carbon-oxygen (C-O) single bond. The exact position of the C=O stretch can be influenced by conjugation. libretexts.org

Aromatic Ring: The benzene ring exhibits several characteristic absorptions. These include C-H stretching vibrations that occur at wavenumbers slightly higher than those for aliphatic C-H bonds, and C=C stretching vibrations within the ring itself. libretexts.org

Carbon-Bromine (C-Br): The stretching vibration of the C-Br bond typically appears in the fingerprint region of the spectrum at lower wavenumbers.

By analyzing the positions, intensities, and shapes of the absorption bands in its IR spectrum, the presence of these key functional groups in this compound can be confirmed.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2200 - 2250 | Medium, Sharp |

| Ester Carbonyl (C=O) | Stretch | 1700 - 1750 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |

| Ester C-O | Stretch | 1050 - 1260 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Carbon-Bromine (C-Br) | Stretch | 500 - 700 | Medium to Strong |

Solid-State Characterization

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays, creating a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the spots in this pattern, the precise location of each atom in the crystal lattice can be determined.

For a compound like this compound, a single-crystal XRD analysis would provide a wealth of structural information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the molecular geometry.

Intermolecular Interactions: The analysis can reveal non-covalent interactions, such as hydrogen bonds or halogen bonds, which dictate how the molecules pack together in the solid state. researchgate.net

While specific crystallographic data for this compound is not publicly available, studies on related acetoxy- and nitrile-containing compounds demonstrate the power of this technique. doaj.orgepa.govresearchgate.net Such an analysis would be crucial for understanding the molecule's conformation and the supramolecular architecture of its solid form.

Table 3: Information Obtainable from Single-Crystal XRD Analysis

| Parameter | Description |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). epa.gov |

| Space Group | The specific symmetry of the crystal lattice (e.g., P2₁/c). epa.gov |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c in Å) and the angles between them (α, β, γ in °). epa.gov |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths | The precise distance between atoms (e.g., C-C, C=O, C-Br). |

| Bond Angles | The angle formed by three connected atoms (e.g., C-C-C). |

| Torsion Angles | The dihedral angle describing the rotation around a bond. |

Thermal Analysis Techniques for Phase Behavior Studies (e.g., Differential Scanning Calorimetry for related compounds)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary technique in this field, measuring the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. This allows for the detection of thermal events such as melting, crystallization, and other phase transitions.

For this compound, DSC analysis would be used to determine its melting point (Tm), which is a key indicator of purity. The DSC thermogram would show an endothermic peak corresponding to the energy absorbed by the substance as it transitions from a solid to a liquid.

Studies on related brominated aromatic compounds illustrate the utility of thermal analysis. For instance, in the analysis of triazine-based benzoxazine (B1645224) monomers, DSC was used to identify not only the melting points but also the exothermic peaks corresponding to ring-opening polymerization reactions. acs.org The presence of bromine atoms in these structures was found to influence the thermal properties, often affecting decomposition temperatures and char yields. acs.org Similarly, thermogravimetric analysis (TGA) of tetrabromobisphenol A (TBBPA), another brominated aromatic compound, has been used to investigate its thermal degradation pathway, showing a significant mass loss in a specific temperature range. researchgate.net These studies highlight how thermal analysis provides critical insights into the stability and phase behavior of brominated organic molecules.

Table 4: Illustrative Thermal Properties of Related Brominated Compounds from DSC/TGA

| Compound | Thermal Event | Temperature (°C) | Technique |

| TA-TPh-BZ-Br (related benzoxazine) | Ring-Opening Polymerization | 260 | DSC acs.org |

| TA-TPy-BZ-Br (related benzoxazine) | Melting Point (Tm) | 206 | DSC acs.org |

| Tetrabromobisphenol A (TBBPA) | Onset of Major Degradation | ~200-290 | TGA researchgate.net |

Computational and Theoretical Investigations of 4 Acetoxy 3,5 Dibromobenzonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Orbital and Frontier Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a compound like 4-acetoxy-3,5-dibromobenzonitrile, a DFT analysis would typically involve the calculation of its molecular orbitals, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these frontier orbitals are crucial for predicting the molecule's chemical reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. While specific DFT calculations for this compound are not found in the public domain, studies on other substituted benzonitriles illustrate this approach. For instance, theoretical calculations on different organic molecules show that the HOMO-LUMO gap is a key parameter in assessing chemical reactivity and kinetic stability. nih.govresearchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

| HOMO-LUMO Gap | Not Available |

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental data and confirming the molecular structure.

For this compound, computational spectroscopy would predict the vibrational frequencies corresponding to its functional groups (e.g., the nitrile C≡N stretch, the carbonyl C=O stretch of the acetoxy group, and C-Br stretches). Similarly, NMR chemical shifts for the hydrogen and carbon atoms could be calculated to aid in the assignment of experimental NMR spectra. Although no specific computational spectroscopic data for this compound has been located, there are examples for similar molecules like 4-acetoxy-3-methoxybenzyl alcohol where NMR spectra are analyzed. chegg.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Key Functional Group | Predicted Wavenumber/Chemical Shift |

| IR Spectroscopy | C≡N Stretch | Not Available |

| IR Spectroscopy | C=O Stretch | Not Available |

| ¹H NMR | Aromatic Protons | Not Available |

| ¹³C NMR | Nitrile Carbon | Not Available |

Molecular Dynamics Simulations for Conformational Analysis

These simulations provide a dynamic picture of the molecule's behavior, which can be crucial for understanding its interactions with other molecules or its packing in a crystal lattice. While MD simulations are powerful, specific studies on the conformational analysis of this compound are not present in the available literature. However, the principles of MD have been applied to understand the formation of benzonitrile (B105546) in other contexts and to study conformational changes in various molecular systems. nih.govmpg.dempg.de

Reaction Mechanism Studies and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the pathways of chemical transformations and identifying the structures and energies of transition states.

Computational Elucidation of Reaction Pathways

The synthesis of this compound likely involves steps such as the bromination of a benzonitrile precursor and subsequent acetoxylation. Computational studies could model these reaction pathways to understand the step-by-step process at a molecular level. This would involve identifying intermediates and transition states connecting them. While the synthesis of related benzonitriles has been studied, researchgate.net specific computational elucidation of the reaction pathways for this compound is not documented in the searched scientific reports.

Energetic Profiles of Key Synthetic Steps

A key output of reaction mechanism studies is the energetic profile, which plots the energy of the system as it progresses from reactants to products. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step of the reaction.

For the synthesis of this compound, calculating the energetic profiles of the bromination and acetoxylation steps would provide valuable insights into the reaction kinetics and help in optimizing reaction conditions. Unfortunately, such specific energetic data for the synthesis of this compound is not available in the literature.

Table 3: Hypothetical Energetic Data for a Key Synthetic Step (Illustrative)

| Reaction Step | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Bromination | Not Available | Not Available | Not Available | Not Available |

| Acetoxylation | Not Available | Not Available | Not Available | Not Available |

Structure-Reactivity Relationship Studies

The reactivity of an aromatic compound is intricately linked to the electronic and steric properties of its substituents. In this compound, the interplay between the acetoxy, bromo, and nitrile groups on the benzene (B151609) ring dictates its chemical behavior. Computational and theoretical studies, by modeling electron distribution and predicting reaction pathways, provide valuable insights into this relationship, even in the absence of extensive experimental data for this specific molecule.

Conversely, the 4-acetoxy group (-OAc) has a more complex influence. The oxygen atom attached to the ring can donate a lone pair of electrons through resonance, which is an activating effect. msu.edu However, the acetyl group is electron-withdrawing and pulls electron density away from the phenolic oxygen, which in turn moderates this activating influence. msu.edu This is known as an attenuated activating effect. The net result is that the acetoxy group is an ortho, para-director, but less activating than a hydroxyl (-OH) or methoxy (-OCH₃) group. msu.edu

The combined effect of these substituents makes the aromatic ring of this compound significantly electron-deficient. This has profound implications for its reactivity in various reaction types.

Electrophilic Aromatic Substitution:

Due to the strong deactivating nature of the two bromine atoms and the nitrile group, electrophilic aromatic substitution reactions on this compound are expected to be very sluggish. msu.edu The positions ortho to the acetoxy group (positions 2 and 6) are already occupied by bromine atoms. The only remaining position for substitution is position 1, which is sterically hindered and electronically deactivated.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the aromatic ring, enhanced by the presence of three electron-withdrawing groups, makes it a potential candidate for nucleophilic aromatic substitution (SNAr). numberanalytics.com Strong nucleophiles could potentially displace one of the bromine atoms. The viability of such a reaction would depend on the reaction conditions and the strength of the nucleophile. Computational studies can model the energy barriers for the formation of the Meisenheimer complex, the key intermediate in SNAr reactions, to predict the feasibility of such transformations. numberanalytics.com

Reactivity of the Functional Groups:

The primary sites of reactivity on this compound are the functional groups themselves.

Hydrolysis of the Acetoxy Group: The ester linkage of the acetoxy group is susceptible to hydrolysis under acidic or basic conditions to yield 3,5-dibromo-4-hydroxybenzonitrile. numberanalytics.com The rate of this hydrolysis will be influenced by the electronic effects of the other ring substituents. The electron-withdrawing bromine and nitrile groups would likely increase the electrophilicity of the ester carbonyl carbon, potentially accelerating the rate of hydrolysis. nih.gov

Reactions of the Nitrile Group: The nitrile group can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide. numberanalytics.com It can also participate in cycloaddition reactions. numberanalytics.com The reactivity of the nitrile group is influenced by the electronic environment of the aromatic ring.

Computational Data on Substituent Effects:

| Substituent | Position | Hammett Constant (σp) | Electronic Effect |

| -CN | para | 0.66 | Strongly Electron-Withdrawing |

| -Br | para | 0.23 | Moderately Electron-Withdrawing |

| -OAc | para | -0.27 | Moderately Electron-Donating (net effect) |

Note: The table presents para-substituent constants for comparison of their intrinsic electronic effects. The actual electronic environment of this compound is a cumulative result of these effects at their specific positions.

Detailed Research Findings from Related Systems:

Studies on related substituted benzonitriles support these theoretical predictions. For example, research on the oxidative addition of zerovalent nickel to fluorinated benzonitriles has shown that electron-withdrawing groups significantly stabilize the products of C-CN bond activation. acs.orgacs.org This highlights the increased reactivity of the nitrile group in an electron-poor environment. Furthermore, studies on the bromination of substituted benzenes have quantitatively demonstrated the interplay of steric and electronic effects, with electron-withdrawing groups decreasing the rate of electrophilic attack. nsf.govrsc.org

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. Future research into 4-Acetoxy-3,5-dibromobenzonitrile could prioritize the exploration of novel synthetic routes that offer improvements in yield, selectivity, and environmental impact over classical methods.

Potential Research Avenues:

Catalytic C-H Functionalization: Investigating the direct, late-stage introduction of the acetoxy or bromo groups onto a pre-functionalized benzonitrile (B105546) scaffold using transition-metal catalysis could offer a more atom-economical approach.

Flow Chemistry Synthesis: The application of continuous flow technologies could enable safer handling of potentially hazardous reagents and allow for precise control over reaction parameters, leading to higher purity and yields.

Biocatalytic Approaches: Exploring enzymatic transformations for the synthesis or modification of this compound could provide highly selective and environmentally benign alternatives to traditional chemical methods.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | High atom economy, reduced waste | Development of selective catalysts for direct bromination and acetoxylation |

| Flow Chemistry | Enhanced safety, improved control, scalability | Optimization of reactor design and reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Screening and engineering of enzymes for targeted transformations |

Development of New Applications in Synthetic Methodologies

The unique combination of reactive sites in this compound makes it a versatile building block for the synthesis of more complex molecules. Future studies could focus on leveraging its distinct functional groups in novel synthetic applications.

Potential Applications:

Cross-Coupling Reactions: The two bromine atoms serve as excellent handles for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of diverse biaryl, alkynyl, and amino-substituted benzonitrile derivatives.

Nitrile Group Transformations: The nitrile group can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, providing access to a rich library of derivatives with potential applications in medicinal chemistry and materials science.

Orthogonal Functionalization: The differential reactivity of the bromine atoms and the acetoxy group could be exploited for sequential, orthogonal functionalization, allowing for the controlled and stepwise elaboration of the molecular scaffold.

Integration into Complex Supramolecular Architectures

The presence of two bromine atoms and a nitrile group suggests that this compound could be a valuable component in the construction of complex supramolecular assemblies. Halogen bonding, a directional non-covalent interaction involving halogen atoms, has emerged as a powerful tool in crystal engineering and supramolecular chemistry. nih.govacs.orgnih.gov

Future Research Directions:

Halogen-Bonded Co-crystals: Investigating the co-crystallization of this compound with various halogen bond acceptors (e.g., pyridines, ureas) could lead to the formation of novel crystalline materials with tunable properties. The directionality and strength of halogen bonds can be utilized to design specific supramolecular architectures. acs.orgnih.gov

Self-Assembly Studies: The interplay between halogen bonding (Br···N or Br···O), π-π stacking of the aromatic rings, and dipole-dipole interactions of the nitrile group could direct the self-assembly of this molecule into well-defined nanostructures in solution or on surfaces. mdpi.com

Host-Guest Chemistry: The electron-deficient nature of the aromatic ring, enhanced by the electron-withdrawing nitrile and bromine substituents, could allow it to act as a host for electron-rich guest molecules, forming charge-transfer complexes.

The table below summarizes the potential non-covalent interactions that could be exploited.

| Interaction Type | Participating Groups | Potential Supramolecular Outcome |

| Halogen Bonding | Bromine atoms, Nitrile nitrogen, Acetoxy oxygen | Co-crystals, liquid crystals, gels nih.govacs.org |

| π-π Stacking | Aromatic ring | Ordered stacks in crystals, self-assembled monolayers |

| Dipole-Dipole | Nitrile group | Ordered packing in the solid state |

Advanced Mechanistic Investigations

A deeper understanding of the reactivity and electronic properties of this compound can be achieved through advanced mechanistic and computational studies. Such investigations are crucial for predicting its behavior in chemical reactions and for the rational design of new applications.